molecular formula C15H12FN5O2S3 B2524650 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 477214-81-6

2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2524650
CAS No.: 477214-81-6
M. Wt: 409.47
InChI Key: PXDKSOCCRNZVMK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12FN5O2S3 and its molecular weight is 409.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Compounds related to 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide have shown significant anticancer properties. A study on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide derivatives, which share structural similarities, demonstrated potent cytotoxic activities against various cancer cell lines. Specifically, derivatives exhibited remarkable cytotoxic results against breast cancer, highlighting the potential of these compounds in cancer therapeutics (Sraa Abu-Melha, 2021).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the compound , have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors show promise in attenuating the growth of certain cancer cells, offering a pathway to novel cancer therapies (K. Shukla et al., 2012).

Antimicrobial Activity

Related sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and screened for antimicrobial activity. These compounds exhibit efficacy against both Gram-negative and Gram-positive bacteria as well as certain fungi, suggesting their potential use as antimicrobial agents (N. Badiger et al., 2013).

Anti-inflammatory Properties

Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and tested for anti-inflammatory activity. Among these derivatives, several showed significant anti-inflammatory activities, pointing to potential applications in treating inflammatory conditions (K. Sunder & Jayapal Maleraju, 2013).

Mechanism of Action

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2S3/c16-10-3-1-9(2-4-10)7-11(22)18-14-20-21-15(26-14)25-8-12(23)19-13-17-5-6-24-13/h1-6H,7-8H2,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDKSOCCRNZVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.